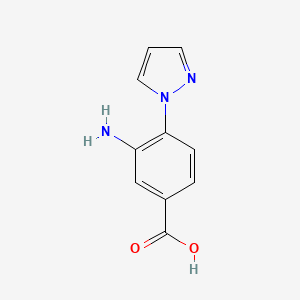

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid

Descripción general

Descripción

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features both an amino group and a pyrazole ring attached to a benzoic acid core

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections in humans and are becoming increasingly resistant to many antibiotics, making the development of new antimicrobial agents crucial.

Mode of Action

The compound interacts with its bacterial targets by permeabilizing their cell membranes . This disrupts the integrity of the bacterial cell wall, leading to leakage of cellular contents and ultimately cell death.

Result of Action

The result of the compound’s action is the inhibition and eradication of Staphylococcus aureus and Enterococcus faecalis biofilms . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are particularly problematic in medical settings because they can form on a variety of surfaces, including medical devices, and are often more resistant to antibiotics than free-floating bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-4-(1h-pyrazol-1-yl)benzoic acid involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Aplicaciones Científicas De Investigación

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-Pyrazol-1-yl)benzoic acid: Similar structure but lacks the amino group.

3-(4-Amino-1H-pyrazol-1-yl)benzoic acid: Similar structure but with the amino group in a different position.

Uniqueness

3-Amino-4-(1h-pyrazol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrazole ring, which can confer distinct chemical and biological properties

Actividad Biológica

3-Amino-4-(1H-pyrazol-1-yl)benzoic acid, a compound with significant medicinal potential, has been the subject of various studies highlighting its biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from diverse research sources, presenting detailed insights into its biological activity, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested:

- HepG2 (liver cancer)

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

In one study, derivatives of this compound showed mean growth inhibition percentages of 54.25% for HepG2 and 38.44% for HeLa cells, while maintaining low toxicity against normal fibroblasts . The mechanism involves the induction of apoptosis through modulation of the cell cycle and regulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. It has been synthesized into various derivatives that have shown potent activity against pathogens such as Staphylococcus aureus and Acinetobacter baumannii. Minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.78 μg/ml .

The biological mechanisms underlying the activities of this compound involve several pathways:

- Apoptosis Induction:

- Cell Cycle Arrest:

- Anti-inflammatory Effects:

Study on Anticancer Activity

In a comparative study, several pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that those with specific substitutions at the pyrazole ring showed enhanced antiproliferative effects against multiple cancer cell lines while sparing normal cells .

| Compound | Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|---|

| Derivative A | HepG2 | 54.25 | 19.94 |

| Derivative B | HeLa | 38.44 | 80.06 |

Study on Antimicrobial Activity

A series of derivatives were tested against A. baumannii, with results showing significant antimicrobial activity at low concentrations, indicating a promising avenue for developing new antibiotics based on this scaffold .

| Derivative | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Compound X | 0.78 | Acinetobacter baumannii |

| Compound Y | 1.50 | Staphylococcus aureus |

Propiedades

IUPAC Name |

3-amino-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFZFSLNHYZZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.